AGN-PC-0KMS7D
Overview
Description
AGN-PC-0KMS7D is a chemical compound with a unique structure and properties that make it valuable in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AGN-PC-0KMS7D involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. Industrial production methods often involve continuous flow reactors, which allow for the efficient and consistent synthesis of large quantities of the compound. The use of advanced technologies, such as automated systems and real-time monitoring, ensures the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: AGN-PC-0KMS7D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
AGN-PC-0KMS7D has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with specific properties, which can be used in materials science, catalysis, and other areas of research.
Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its effects on cellular processes. This compound may also serve as a lead compound for the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique properties make it a candidate for drug development, particularly in the treatment of diseases where conventional therapies are ineffective. Researchers study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a therapeutic agent.
Industry: In industry, this compound is used in the production of various products, such as specialty chemicals, polymers, and coatings. Its unique properties make it valuable in the development of high-performance materials with specific characteristics, such as enhanced durability, chemical resistance, and thermal stability.
Mechanism of Action
The mechanism of action of AGN-PC-0KMS7D involves its interaction with specific molecular targets and pathways. This compound may bind to proteins, enzymes, or receptors, modulating their activity and affecting cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied. Researchers use various techniques, such as molecular docking, biochemical assays, and cellular studies, to elucidate the mechanism of action of this compound.
Comparison with Similar Compounds
Similar Compounds: AGN-PC-0KMS7D can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include NSC403438 and AGN-PC-0BPCBP . These compounds share structural similarities with this compound but may have different properties and applications.
Uniqueness: this compound stands out due to its unique structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique structure and properties make it valuable in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
N-[1-(2,4-difluoroanilino)-3-methyl-1-oxobutan-2-yl]-3,5,7-trimethyladamantane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34F2N2O2/c1-15(2)19(20(30)28-18-7-6-16(26)8-17(18)27)29-21(31)25-12-22(3)9-23(4,13-25)11-24(5,10-22)14-25/h6-8,15,19H,9-14H2,1-5H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYMBSLDVQYOME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=C(C=C(C=C1)F)F)NC(=O)C23CC4(CC(C2)(CC(C4)(C3)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387877 | |
Record name | AGN-PC-0KMS7D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483968-35-0 | |
Record name | AGN-PC-0KMS7D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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